Hexamidine-d12 Dihydrochloride
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Overview
Description
Hexamidine-d12 Dihydrochloride is a deuterium-labeled version of Hexamidine Dihydrochloride. It is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into drug molecules has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Preparation Methods
Hexamidine-d12 Dihydrochloride is synthesized from Hexamidine Dihydrochloride through a process of deuteration. This involves replacing the hydrogen atoms in the molecule with deuterium atoms. The preparation of Hexamidine Dihydrochloride itself involves the synthesis of Hexamidine, which is an aromatic diamidine. Hexamidine is primarily used as the diisethionate salt, but it was first synthesized as the dihydrochloride salt . The preparation of Hexamidine Dihydrochloride from Hexamidine diisethionate involves a simple acid addition reaction .
Chemical Reactions Analysis
Hexamidine-d12 Dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Hexamidine-d12 Dihydrochloride has a wide range of scientific research applications. It is used as a tracer in drug development processes to quantify the pharmacokinetics and metabolic profiles of drugs . In addition, it has been used in studies investigating the effects of deuterium substitution on the pharmacokinetics of pharmaceuticals . Hexamidine, the parent compound, has applications in skin health and personal care products due to its biocidal and protease inhibition properties . It has also been investigated for its beneficial effects on skin homeostasis .
Mechanism of Action
The exact mechanism of action of Hexamidine-d12 Dihydrochloride is not fully understood. it is presumed to be similar to that of Hexamidine, which involves binding to the negatively charged lipid membranes of pathogens, leading to their disruption . This mechanism is similar to that of quaternary ammonium compounds. Hexamidine and its derivatives have demonstrated enzyme inhibition properties, which contribute to their biocidal activity .
Comparison with Similar Compounds
Hexamidine-d12 Dihydrochloride can be compared with other similar compounds, such as Hexamidine Dihydrochloride and Hexamidine Diisethionate. While Hexamidine Dihydrochloride is the non-deuterated form of the compound, Hexamidine Diisethionate is another salt form of Hexamidine that is more water-soluble . The deuterium-labeled version, this compound, is unique in its use as a stable isotope-labeled compound for scientific research .
Properties
Molecular Formula |
C20H26N4O2 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
4-[6-(4-carbamimidoylphenoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecadeuteriohexoxy]benzenecarboximidamide |
InChI |
InChI=1S/C20H26N4O2/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24/h5-12H,1-4,13-14H2,(H3,21,22)(H3,23,24)/i1D2,2D2,3D2,4D2,13D2,14D2 |
InChI Key |
OQLKNTOKMBVBKV-DDYHUIDZSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)C(=N)N)C([2H])([2H])C([2H])([2H])OC2=CC=C(C=C2)C(=N)N |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)OCCCCCCOC2=CC=C(C=C2)C(=N)N |
Origin of Product |
United States |
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